molecular formula C26H20N4O3S B15152433 2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide

2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide

Cat. No.: B15152433
M. Wt: 468.5 g/mol
InChI Key: NIDNGBBAEWGUAH-UHFFFAOYSA-N
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Description

2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the cyano and methoxyphenyl groups. The final step involves the attachment of the sulfanyl group and the N,N-diphenylacetamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with cyano, methoxy, and sulfanyl groups. Examples include:

  • 2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide analogs with different substituents on the phenyl rings.
  • Pyrimidine derivatives with similar functional groups but different core structures.

Uniqueness

The uniqueness of 2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H20N4O3S

Molecular Weight

468.5 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C26H20N4O3S/c1-33-21-14-12-18(13-15-21)24-22(16-27)25(32)29-26(28-24)34-17-23(31)30(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,17H2,1H3,(H,28,29,32)

InChI Key

NIDNGBBAEWGUAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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